molecular formula C21H18ClN5O2S B2786111 (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1331365-17-3

(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2786111
CAS No.: 1331365-17-3
M. Wt: 439.92
InChI Key: PYIRBNJJGLVUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a structurally complex molecule featuring a benzothiazole core substituted with a chlorine atom, a piperidine-oxy linker, and a phenyl-1,2,3-triazole moiety connected via a methanone group.

Properties

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c22-16-7-4-8-18-19(16)24-21(30-18)29-15-9-11-26(12-10-15)20(28)17-13-23-27(25-17)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIRBNJJGLVUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone , with a molecular formula of C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S and a molecular weight of approximately 439.9 g/mol, is a complex organic molecule that exhibits significant biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications based on its structural features.

Structural Overview

The compound features several key structural motifs:

  • Chlorobenzo[d]thiazole : Known for its antimicrobial and anticancer properties.
  • Piperidine : Often associated with central nervous system activity.
  • Triazole : Recognized for diverse biological activities including antifungal and anticancer effects.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole rings often exhibit anticancer activity. For instance, derivatives of chlorobenzo[d]thiazole have been shown to possess significant cytotoxic effects against various cancer cell lines. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chlorobenzo[d]thiazoleContains thiazole ringAntimicrobial properties
1-(2-Hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazolePyrazole ring systemAnti-inflammatory effects
5-(4-Chlorophenyl)-1H-pyrazolePyrazole with chlorophenylAnticancer activity

The presence of the piperidine ring in similar compounds has been linked to enhanced lipophilicity, potentially improving bioavailability and efficacy against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that treatment with certain derivatives leads to cell cycle arrest and an increase in pro-apoptotic factors like Bax/Bcl-2 ratios and caspase activation . For example, specific analogs demonstrated IC50 values as low as 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity .

Other Biological Activities

In addition to anticancer properties, chlorobenzo[d]thiazole derivatives are noted for their antimicrobial and anti-inflammatory activities. The structural features of the target compound suggest potential applications in treating infections and inflammatory diseases. The piperidine component may enhance central nervous system penetration, indicating possible neuropharmacological applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated various derivatives of thiazole and piperidine for their cytotoxic effects against MCF-7 and HepG2 cell lines. Compounds were synthesized and tested for their ability to induce apoptosis through mechanisms involving the modulation of apoptotic pathways. Results indicated that specific substitutions on the phenyl ring significantly enhanced activity.

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial effectiveness of thiazole-containing compounds. The results demonstrated that modifications to the chlorobenzo[d]thiazole moiety could yield compounds with improved antibacterial properties against strains such as Staphylococcus aureus.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are outlined below:

Compound Name/ID Core Structure Differences Functional Implications Reference
Target Compound Chlorobenzo[d]thiazole, piperidinyloxy linker, phenyl-1,2,3-triazole Potential enhanced lipophilicity and target binding due to chlorine substitution
4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzo[d]thiazole fused with dihydropyrazolone; lacks triazole and piperidine Pyrazolone ring may confer antioxidant or anti-inflammatory activity
(E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Non-chlorinated benzothiazole fused with pyrazolone; planar conjugated system Potential for π-π stacking interactions in enzyme inhibition
[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone Piperazine instead of piperidine; methoxyphenyl substituent; lacks triazole and thiazole Likely modulates serotonin/dopamine receptors due to piperazine scaffold

Key Observations :

  • The chlorine atom on the benzothiazole in the target compound may enhance electrophilic reactivity and membrane permeability compared to non-halogenated analogs .
  • The piperidinyloxy linker offers conformational flexibility distinct from the piperazine or allyl substituents in analogs, which could influence pharmacokinetic profiles .
Bioactivity and Mechanism
  • Ferroptosis Induction: Evidence suggests that chlorinated heterocycles, such as the benzothiazole in the target compound, may act as ferroptosis-inducing agents (FINs). Compared to natural FINs (e.g., artemisinin derivatives), synthetic analogs like this compound could exhibit higher stability and specificity in targeting oral squamous cell carcinoma (OSCC) cells .
  • Insecticidal Potential: The chlorine substituent and triazole group may enhance toxicity against insect pests by disrupting cuticular integrity or metabolic pathways, similar to plant-derived compounds like C. gigantea extracts. However, synthetic analogs often achieve higher bioavailability than plant-based bioactives .

Q & A

Q. What are the recommended synthetic routes for (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?

The synthesis of this compound typically involves multi-step procedures, starting with the preparation of the chlorobenzo[d]thiazole and triazole precursors. Key steps include:

  • Coupling reactions : The benzo[d]thiazole moiety is linked to the piperidine ring via an ether bond under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .
  • Methanone formation : The piperidine intermediate is coupled to the triazole-carboxylic acid using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the piperidine, triazole, and benzo[d]thiazole moieties. Aromatic protons in the triazole (δ 7.5–8.5 ppm) and benzo[d]thiazole (δ 7.2–7.8 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Accurate mass determination validates the molecular formula (C₂₂H₁₈ClN₅O₂S) and distinguishes isotopic patterns due to chlorine .
  • X-ray crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry and intermolecular interactions, such as π-π stacking between aromatic rings .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Target kinases or proteases linked to inflammation or cancer (e.g., COX-2 inhibition, using fluorogenic substrates) .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess preliminary safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed DMSO concentrations in cell assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .
  • Computational validation : Molecular docking (AutoDock Vina) to verify target binding modes and compare with experimental IC₅₀ values .

Q. What strategies optimize the synthetic yield of the triazole-piperidine linkage?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Sonogashira or Suzuki-Miyaura reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in ether-bond formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the 4-chloro group on the benzo[d]thiazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioavailability .
  • Scaffold hopping : Substitute the triazole with other heterocycles (e.g., pyrazole or oxadiazole) to explore new binding motifs .
  • Pharmacophore mapping : QSAR models (using Schrödinger Maestro) identify critical hydrogen-bond acceptors (e.g., the methanone oxygen) .

Q. What crystallographic challenges arise during refinement of this compound?

  • Disorder modeling : The piperidine ring may exhibit conformational disorder; use SHELXL’s PART and SIMU commands to refine anisotropic displacement parameters .
  • Twinning detection : For twinned crystals, employ the TWIN and BASF commands in SHELXL, supported by WinGX for data integration .
  • Hydrogen placement : Assign hydrogen atoms geometrically (HFIX command) and validate with Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.